![molecular formula C24H22F3N5O2 B2377256 Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate CAS No. 872206-37-6](/img/structure/B2377256.png)
Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate
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Description
This compound is a novel triazole-pyrimidine hybrid . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a central structural component in a number of drug classes .Chemical Reactions Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
- Researchers have explored novel applications of optical tweezers using this compound. By varying the intensity of a laser beam, they controlled Förster resonance energy transfer (FRET) between fluorescent molecules. FRET is a phenomenon observed in photosynthesis and other natural processes, where an excited donor molecule transfers energy to an acceptor molecule. The team demonstrated that increased laser intensity accelerated energy transfer, visible through color changes in an isolated polymer droplet. This non-contact approach could find applications in microchemistry and quantum dots .
- Understanding the structural aspects of this compound is crucial from both fundamental scientific and anti-doping perspectives. Investigations have focused on the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary erythropoietin (EPO). This research contributes to the development of antibodies against human asialo EPO, aiding in anti-doping efforts .
- The compound’s unique properties encourage interdisciplinary collaboration. Transcending disciplinary boundaries, it bridges the gap between scientific research and practical applications. Researchers, government agencies, businesses, and non-profit organizations can benefit from its diverse applications .
Optical Tweezers and Molecular Energy Transfer
Anti-Doping Analysis
Transdisciplinarity and Interdisciplinarity
properties
IUPAC Name |
ethyl 1-[3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O2/c1-2-34-23(33)15-10-12-31(13-11-15)21-18-8-3-4-9-19(18)32-22(28-21)20(29-30-32)16-6-5-7-17(14-16)24(25,26)27/h3-9,14-15H,2,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIAYLJUTCZNTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate |
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